molecular formula C9H16O B14631646 3-tert-Butylpenta-3,4-dien-1-ol CAS No. 55930-38-6

3-tert-Butylpenta-3,4-dien-1-ol

Cat. No.: B14631646
CAS No.: 55930-38-6
M. Wt: 140.22 g/mol
InChI Key: WODVYYOHEKYHDX-UHFFFAOYSA-N
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Description

3-tert-Butylpenta-3,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a penta-3,4-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butylpenta-3,4-dien-1-ol typically involves multi-step organic reactions. One common method includes the use of propargyl alcohol and tert-butyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butylpenta-3,4-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-tert-Butylpenta-3,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butylpenta-3,4-dien-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Buta-2,3-dien-1-ol: Shares a similar dienol structure but lacks the tert-butyl group.

    Penta-1,4-dien-3-ol: Another dienol compound with different substitution patterns.

Uniqueness: 3-tert-Butylpenta-3,4-dien-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it distinct from other dienol compounds and useful in specific synthetic applications .

Properties

CAS No.

55930-38-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-5-8(6-7-10)9(2,3)4/h10H,1,6-7H2,2-4H3

InChI Key

WODVYYOHEKYHDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C=C)CCO

Origin of Product

United States

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